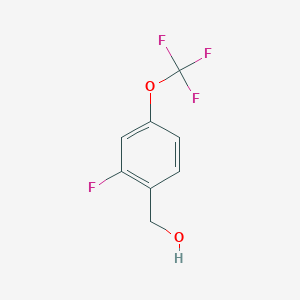
2-Fluoro-4-(trifluoromethoxy)benzyl alcohol
Overview
Description
“2-Fluoro-4-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 1240257-07-1. It has a molecular weight of 210.13 . It is also known by its IUPAC name, [2-fluoro-4-(trifluoromethoxy)phenyl]methanol . The compound is typically stored at ambient temperature and is available in a clear liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
Scientific Research Applications
Benzylation of Alcohols
2-Fluoro-4-(trifluoromethoxy)benzyl alcohol has been utilized in the benzylation of alcohols. A study by Poon and Dudley (2006) demonstrated that 2-benzyloxy-1-methylpyridinium triflate, a stable organic salt, effectively converts alcohols into benzyl ethers upon warming, showing good to excellent yield across a range of alcohols (Poon & Dudley, 2006).
Synthesis of Fluorinated Heterocycles
In the field of synthesizing fluorinated heterocycles, this compound plays a significant role. Parmar and Rueping (2014) developed a mild intramolecular fluoro-cyclisation reaction for benzylic alcohols and amines, using this compound to afford fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).
Domino Reactions with Fluorinated Compounds
In a study conducted by Burger et al. (2001), the compound was used in domino reactions with 2-fluoro-3-trifluoromethylfurans and -thiophenes. This research highlighted the susceptibility of certain products obtained from nucleophilic substitution with benzyl alcohols to undergo rearrangements under mild conditions (Burger et al., 2001).
Synthesis of α-Trifluoromethyl α-Amino Acids
In another significant application, this compound has been employed in the synthesis of α-trifluoromethyl α-amino acids with aromatic and heteroaromatic amino acids. Burger et al. (2006) demonstrated a new general route toward these compounds, indicating the versatility of this compound in synthesizing complex organic molecules (Burger et al., 2006).
Photodegradation Studies
Wissiak et al. (2000) conducted a study on the photodegradation of halosubstituted benzyl alcohols, including this compound, on semiconductor oxides. This research provided insights into the photodegradation mechanisms of such compounds, which is crucial in environmental chemistry and pollutant degradation (Wissiak, Šket, & Vrtacnik, 2000).
Anaerobic O-Demethylations
Stupperich et al. (1996) explored the anaerobic O-demethylations of various compounds, including fluoroanisols and this compound. Their study provided insights into the mechanisms of O-demethylation under anaerobic conditions, which is relevant for understanding certain biochemical processes (Stupperich, Konle, & Eckerskorn, 1996).
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . The presence of the trifluoromethoxy group may also influence the compound’s reactivity and interactions with its targets .
Biochemical Pathways
It is known that benzylic compounds can participate in various biochemical processes, including metabolic pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
It is known that benzylic compounds can have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s reactivity and interactions with its targets .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(trifluoromethoxy)benzyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and metabolic pathways . Additionally, it can alter cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding often involves interactions with active sites or allosteric sites, leading to enzyme inhibition or activation . Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in metabolic activity and oxidative stress responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished or harmful outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenases and cytochrome P450 enzymes, which play crucial roles in its metabolism . These interactions can influence metabolic flux and alter the levels of various metabolites. Additionally, the compound’s presence can affect the overall metabolic balance within cells, leading to changes in energy production and utilization.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy production. Alternatively, it may be found in the cytoplasm or nucleus, where it can interact with various biomolecules and regulate cellular processes.
Properties
IUPAC Name |
[2-fluoro-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHRDCVRVNBYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


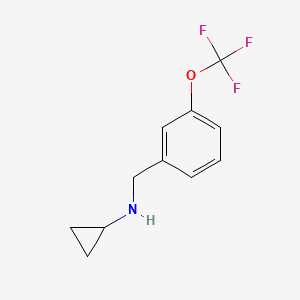
![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)
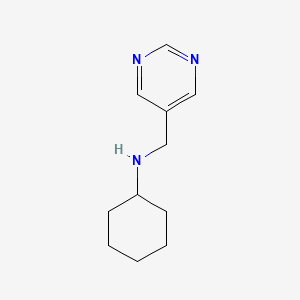
![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)
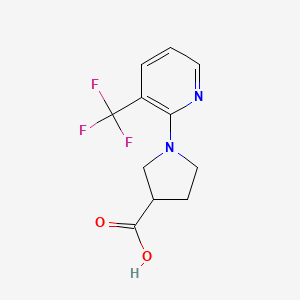
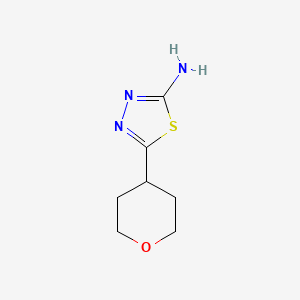
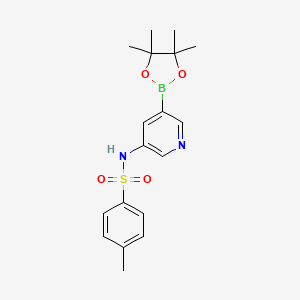
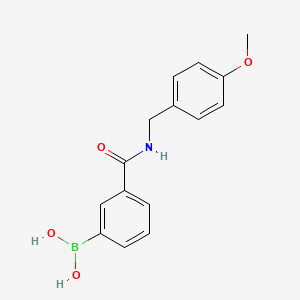
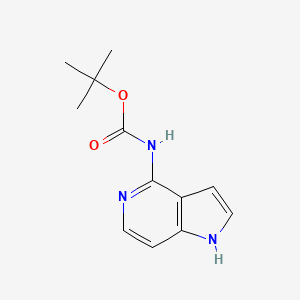
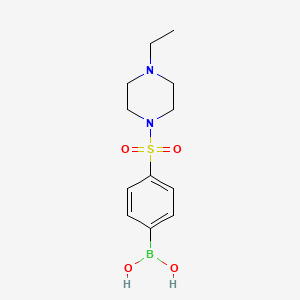


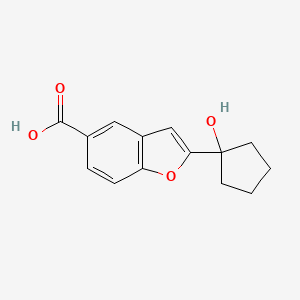
![N-{6-chloroimidazo[1,2-b]pyridazin-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B1399729.png)
